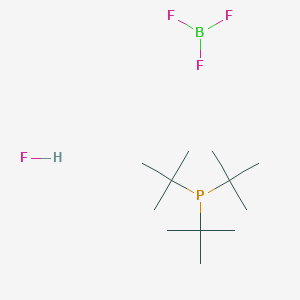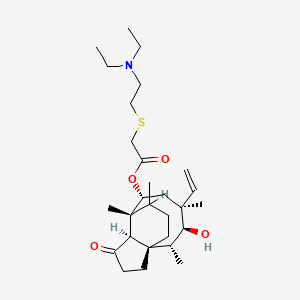
Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is characterized by its complex structure, which includes a cyclopropane ring, a nitro group, and an isopropoxy group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate typically involves multiple steps, starting with the nitration of the appropriate phenol derivative. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to achieve high purity levels. The process may also include the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the effects of nitro-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: The compound's nitro group makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism by which Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate exerts its effects depends on its specific application. For example, in drug development, the nitro group may be involved in the activation of molecular targets, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
Methyl 1-(4-isopropoxy-2-methyl-5-nitrophenyl)cyclopropanecarboxylate
Methyl 1-(3-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate
Methyl 1-(2-isopropoxy-3-methyl-4-nitrophenyl)cyclopropanecarboxylate
Uniqueness: Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields
属性
IUPAC Name |
methyl 1-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(2)21-13-8-11(10(3)7-12(13)16(18)19)15(5-6-15)14(17)20-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIYAPWQXQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)C(=O)OC)OC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


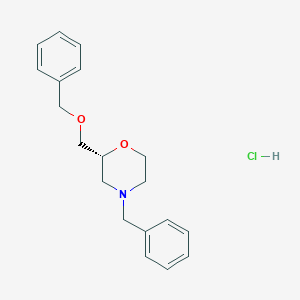
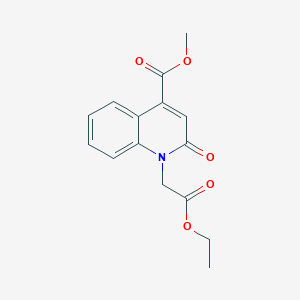

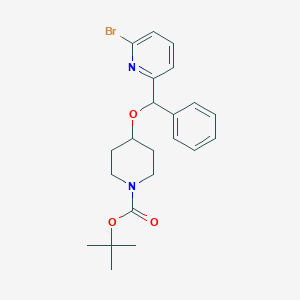
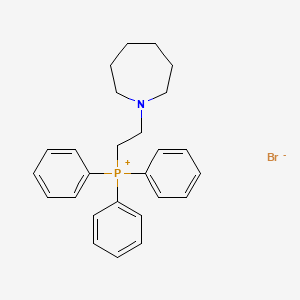
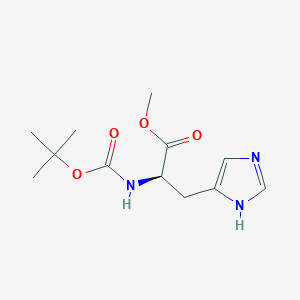
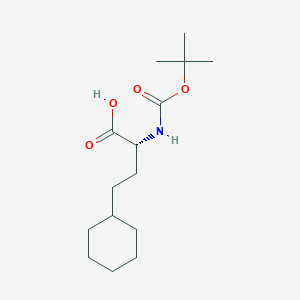
![2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8100377.png)
![[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate](/img/structure/B8100389.png)
![3-(((7R,8R,9S,13S,14S,17S)-3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B8100394.png)
